(Z)-4-(4-chlorophenyl)-2-((E)-(3,4-dimethoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide
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Description
(Z)-4-(4-chlorophenyl)-2-((E)-(3,4-dimethoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide is a useful research compound. Its molecular formula is C18H17BrClN3O2S and its molecular weight is 454.77. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Thiazole derivatives have been evaluated for their effectiveness as corrosion inhibitors. In a study by El aoufir et al. (2020), thiazole-4-carboxylates demonstrated significant corrosion inhibiting properties for mild steel in HCl, suggesting their potential application in protecting metal surfaces from corrosive environments (El aoufir et al., 2020).
Antimicrobial Activity
Research by Hassan et al. (2013) synthesized thiazole derivatives that exhibited promising antibacterial activity against various microorganisms, including Staphylococcus aureus, indicating their potential as antibacterial agents (Hassan et al., 2013).
Antioxidant Properties
A study by Hussain (2016) focused on the synthesis of new 5-amino-1,2,4-triazole derivatives containing 2,6-dimethoxyphenol, which exhibited significant antioxidant properties. This suggests their potential use in combating oxidative stress-related diseases (Hussain, 2016).
Anticancer Activity
Bekircan et al. (2008) synthesized 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and evaluated their anticancer activity against a panel of human cancer cell lines, highlighting the potential therapeutic applications of such compounds in cancer treatment (Bekircan et al., 2008).
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S.BrH/c1-23-16-8-3-12(9-17(16)24-2)10-20-22-18-21-15(11-25-18)13-4-6-14(19)7-5-13;/h3-11H,1-2H3,(H,21,22);1H/b20-10+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXWBRRKLYLKOK-XZISABOOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)OC.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Cl)OC.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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